
1-(4-Methylphenyl)hydrazine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)hydrazine-1-carbonitrile is an organic compound that features a hydrazine group attached to a 4-methylphenyl ring and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile can be synthesized through the base-catalyzed condensation of 4-methylphenylhydrazine with cyanogen bromide. The reaction typically involves the use of a base such as sodium acetate to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like cyanogen bromide.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or halides can be used in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)hydrazine-1-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)hydrazine-1-carbonitrile involves its interaction with biological targets through its hydrazine and carbonitrile functional groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The compound’s ability to form stable intermediates makes it a valuable tool in studying biochemical pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)hydrazine-1-carbonitrile
- 1-(4-Methoxyphenyl)hydrazine-1-carbonitrile
- 1-(4-Nitrophenyl)hydrazine-1-carbonitrile
Comparison: 1-(4-Methylphenyl)hydrazine-1-carbonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., chloro, methoxy, nitro), the methyl group provides distinct steric and electronic effects that can affect the compound’s chemical behavior and biological activity .
Propriétés
Numéro CAS |
89521-86-8 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
amino-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)11(10)6-9/h2-5H,10H2,1H3 |
Clé InChI |
QRNAHGJZMWVFEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


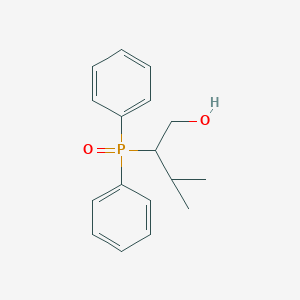
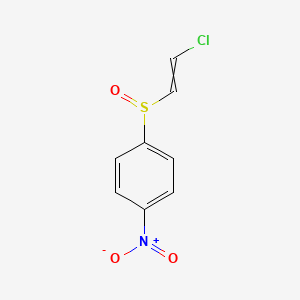
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
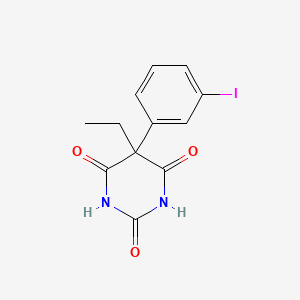
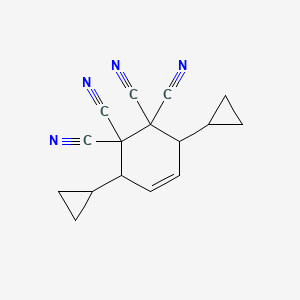
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
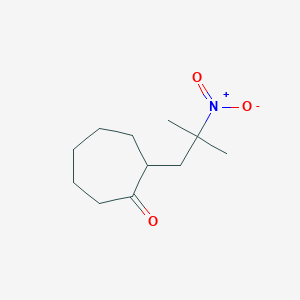

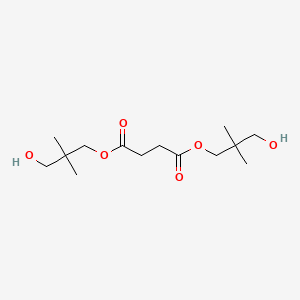
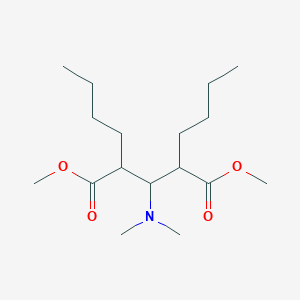
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
